3-(Morpholinosulfonyl)pyridin-4-ol
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Overview
Description
3-(Morpholinosulfonyl)pyridin-4-ol is a heterocyclic compound that features a pyridine ring substituted with a morpholinosulfonyl group at the 3-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinosulfonyl)pyridin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of pyridin-4-ol with morpholine and a sulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonylated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholinosulfonyl)pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridin-4-one derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-(Morpholinosulfonyl)pyridin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(Morpholinosulfonyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ol: Similar in structure but with the hydroxyl group at the 2-position.
Pyridin-3-ol: Similar in structure but with the hydroxyl group at the 3-position.
Pyrazolo[3,4-b]pyridines: Bicyclic compounds with a fused pyrazole and pyridine ring
Uniqueness
3-(Morpholinosulfonyl)pyridin-4-ol is unique due to the presence of both the morpholinosulfonyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other pyridine derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H12N2O4S |
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Molecular Weight |
244.27 g/mol |
IUPAC Name |
3-morpholin-4-ylsulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C9H12N2O4S/c12-8-1-2-10-7-9(8)16(13,14)11-3-5-15-6-4-11/h1-2,7H,3-6H2,(H,10,12) |
InChI Key |
MRJSKXZJCRAVNA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CNC=CC2=O |
Origin of Product |
United States |
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